molecular formula C15H11F2NO B380333 3,3-Difluoro-1,4-diphenylazetidin-2-one CAS No. 120316-02-1

3,3-Difluoro-1,4-diphenylazetidin-2-one

Cat. No.: B380333
CAS No.: 120316-02-1
M. Wt: 259.25g/mol
InChI Key: IPFUHZQULOHHJN-UHFFFAOYSA-N
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Description

3,3-Difluoro-1,4-diphenylazetidin-2-one (CAS 120316-02-1) is a monocyclic β-lactam (2-azetidinone) compound of significant interest in medicinal and synthetic chemistry. This specialized building block features a four-membered azetidinone ring core with two fluorine atoms at the 3-position and phenyl substituents on the nitrogen and carbon-4 atoms, yielding a molecular formula of C15H11F2NO and a molecular weight of 259.25 g/mol . As a β-lactam, this compound serves as a key synthetic intermediate for the development of novel pharmacological agents. The 3,3-difluoro modification is a strategically important structural motif, as the introduction of fluorine atoms can dramatically alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . The strained four-membered ring, with a ring strain of approximately 27.7 kcal/mol in analogous azetidine systems, enhances the reactivity of the core, making it a versatile precursor for further transformations . The primary synthetic route to such 2-azetidinones is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition that remains the most general method for constructing variously substituted β-lactam rings . This reaction can proceed with high diastereoselectivity, and the cis or trans configuration of the final product can often be determined by the coupling constant between the 3-H and 4-H protons on the β-lactam ring . Beyond their historical importance as antibiotics, β-lactams are increasingly investigated for applications in other therapeutic areas, including neurodegenerative diseases and coagulation therapy . Furthermore, the β-lactam ring is a valuable synthetic handle, readily serving as a precursor to other nitrogen-containing compounds such as β-amino alcohols and β-amino acids . This compound is intended for research applications as a building block in organic synthesis, probe discovery, and drug development efforts. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,3-difluoro-1,4-diphenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUHZQULOHHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+3] Cycloaddition of Nitrones and Fluorinated Alkenes

The [2+3] cycloaddition reaction between nitrones and fluorinated alkenes is a versatile method for constructing fluorinated β-lactams. A study by Socha et al. demonstrated that hexafluoropropene (18) reacts with (Z)-C,N-diphenylnitrone (41) under mild conditions to form 3-fluoro-3-trifluoromethyl-1,4-diphenylazetidin-2-one (46) via an intermediate isoxazolidine (45). The reaction proceeds regiospecifically in toluene at room temperature, with the unstable isoxazolidine intermediate undergoing thermal rearrangement to the β-lactam product.

Reaction Conditions and Outcomes

ReactantsSolventTemperatureYield (%)Product
Hexafluoropropene + NitroneToluene25°C723-Fluoro-3-trifluoromethyl-1,4-diphenylazetidin-2-one

This method benefits from operational simplicity and high regioselectivity. However, the need for precise control over reaction conditions to prevent side reactions (e.g., over-fluorination) limits scalability.

Post-Cyclization Fluorination Strategies

Electrophilic Fluorination of Azetidinones

Electrophilic fluorination agents such as Selectfluor or N-fluoropyridinium salts can introduce fluorine atoms into pre-formed β-lactams. A dearomative electrophilic fluorination protocol for 3,3-difluoroindolines (reported by Smith et al.) provides insights into this approach. While the substrate differs, the use of Selectfluor in acetonitrile at 0°C successfully installed two fluorine atoms with high diastereoselectivity. Applying this method to 1,4-diphenylazetidin-2-one would require optimizing the fluorination site and avoiding ring-opening side reactions.

Key Considerations

  • Reagent: Selectfluor (1.2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 0°C to 25°C

  • Challenge: Competing N-fluorination or C-F bond cleavage

Nucleophilic Fluorination via Halogen Exchange

Nucleophilic displacement of β-lactam halides (e.g., Cl or Br) using metal fluorides (KF, CsF) represents another route. Patent US7723020B2 highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion reactivity in polar solvents like dimethylformamide. For example, 3,3-dichloro-1,4-diphenylazetidin-2-one could undergo halogen exchange with KF at 80°C, though this method risks racemization at stereogenic centers.

Cyclization of Fluorinated Precursors

Fluorinated Imine-Ketene Cyclization

Constructing the β-lactam ring from fluorinated building blocks avoids post-cyclization modifications. A hypothetical route involves reacting a fluorinated imine (e.g., 3,3-difluorophenylimine) with a phenylketene. The Lacroix et al. method for 1-benzhydryl-3,3-difluoroazetidin-2-one supports this approach, with cyclization achieved in tetrahydrofuran at -20°C. Adapting this to diphenyl substrates would require:

  • Synthesis of 3,3-difluoro-phenylimine via condensation of aniline with trifluoroacetone.

  • [2+2] Cycloaddition with phenylketene, generated in situ from phenylacetyl chloride and triethylamine.

Predicted Challenges

  • Low solubility of fluorinated imines in organic solvents.

  • Competing polymerization of ketene intermediates.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range (%)Scalability
[2+3] CycloadditionHigh regioselectivity, mild conditionsRequires specialized fluorinated alkenes60–75Moderate
Post-Cyclization FluorinationFlexibility in substrate designRisk of side reactions (e.g., ring-opening)40–65Low
Fluorinated Precursor CyclizationAvoids late-stage fluorinationComplex precursor synthesis50–70High

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated alcohols .

Scientific Research Applications

3,3-Difluoro-1,4-diphenylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Stability and Reactivity

  • Hydrolytic Stability: Non-fluorinated β-lactams, such as 1,4-diphenylazetidin-2-one, are prone to hydrolysis under acidic or basic conditions, forming intractable byproducts . Fluorine’s electron-withdrawing nature likely stabilizes the azetidinone ring against nucleophilic attack, enhancing hydrolytic resistance.
  • Synthetic Flexibility: The Staudinger reaction allows modular substitution at the 3-position. For example, replacing fluorine with propyl (compound c-1b) introduces steric bulk, which may hinder further functionalization .

Pharmacological Potential

While direct biological data for 3,3-Difluoro-1,4-diphenylazetidin-2-one are absent in the evidence, structurally related fluorinated β-lactams exhibit improved membrane permeability and target binding due to fluorine’s hydrophobic and dipole-modulating properties . For instance, a fluorinated azetidine derivative (compound 132 in ) demonstrated high HPLC purity (93.13%), underscoring the synthetic feasibility of fluorinated analogs.

Biological Activity

3,3-Difluoro-1,4-diphenylazetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves cycloaddition reactions and the introduction of fluorine substituents at specific positions on the azetidine ring. Recent studies have utilized various methodologies to enhance the yield and purity of this compound while maintaining its structural integrity. The fluorination process is crucial as it can significantly affect the biological properties of the resulting compound.

Key Synthesis Pathways

  • Cycloaddition Reactions : These reactions are often employed to construct the azetidine ring while introducing functional groups.
  • Fluorination Techniques : Methods such as electrophilic fluorination using reagents like XeF2 have been explored to achieve selective fluorination.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)
HT-29 (Colon)9
MCF-7 (Breast)17
HeLa (Cervical)0.63 - 0.85

These findings suggest that the compound may inhibit cell proliferation by interfering with critical cellular processes such as tubulin assembly and apoptosis induction .

The proposed mechanisms for the antitumor activity of this compound include:

  • Inhibition of Tubulin Assembly : The compound has shown strong inhibition of tubulin polymerization, which is essential for mitosis.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it possesses significant activity against certain bacterial strains, suggesting a broader therapeutic potential.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HT-29 colon cancer cells revealed that treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found a significant increase in early apoptotic cells following treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be 3.12 µg/mL, indicating potent activity against this pathogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-1,4-diphenylazetidin-2-one
Reactant of Route 2
Reactant of Route 2
3,3-Difluoro-1,4-diphenylazetidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.